2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide
Brand Name: Vulcanchem
CAS No.: 306730-37-0
VCID: VC21401478
InChI: InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20)
SMILES: C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C14H16Cl2N2OS
Molecular Weight: 331.3g/mol

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide

CAS No.: 306730-37-0

Cat. No.: VC21401478

Molecular Formula: C14H16Cl2N2OS

Molecular Weight: 331.3g/mol

* For research use only. Not for human or veterinary use.

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide - 306730-37-0

Specification

CAS No. 306730-37-0
Molecular Formula C14H16Cl2N2OS
Molecular Weight 331.3g/mol
IUPAC Name 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide
Standard InChI InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20)
Standard InChI Key CGDJNMBFDXBLRM-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Chemical Identification

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is precisely identified through various chemical identifiers that provide standardized recognition in scientific literature and databases. These identifiers are essential for unambiguous reference in research publications and chemical cataloging.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number306730-37-0
Molecular FormulaC14H16Cl2N2OS
Molecular Weight331.3 g/mol
IUPAC Name2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide
PubChem Compound ID677719

The compound is registered with CAS number 306730-37-0, which serves as its unique identifier in chemical databases. This registration confirms its recognition as a distinct chemical entity within the scientific community. The molecular formula C14H16Cl2N2OS indicates its atomic composition, comprising 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Structural Representation

The compound's structure features several key functional groups that determine its chemical behavior and potential biological interactions.

Table 2: Structural Representation Parameters

ParameterValue
Standard InChIInChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20)
Standard InChIKeyCGDJNMBFDXBLRM-UHFFFAOYSA-N
SMILESC1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Canonical SMILESC1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl

The chemical structure comprises a cyclohexyl ring attached to a nitrogen atom, which connects to a thioxoacetamide group (C(=S)C(=O)N). This thioxoacetamide moiety links to a 3,5-dichlorophenyl group through the amide nitrogen. The presence of two chlorine atoms at positions 3 and 5 of the phenyl ring creates a distinctive electron distribution pattern that influences the compound's interactions with biological targets.

Physicochemical Properties

Basic Physical Properties

The physicochemical properties of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide provide essential information for understanding its behavior in different environments and its potential for pharmaceutical applications.

Table 3: Physicochemical Properties

PropertyValue
Topological Polar Surface Area (TPSA)41.13
LogP4.1816
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds2
ParameterDetails
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

The compound is classified with GHS pictogram GHS07, indicating it may cause irritation to skin, eyes, or respiratory system . The associated signal word "Warning" suggests moderate hazard potential. The hazard statements (H302-H315-H319-H335) indicate it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Research Applications and Limitations

Current Research Applications

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is primarily used in research settings for investigating its potential biological activities and developing new pharmaceutical compounds.

The compound's research applications include:

  • Investigation of structure-activity relationships in thioxoacetamide derivatives

  • Exploration of antimicrobial properties against various pathogens

  • Studies of anticancer activity against different cancer cell lines

  • Development of new drug candidates based on the thioxoacetamide scaffold

Synthesis and Analytical Characterization

Synthetic Approaches

The synthesis of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide typically involves the reaction of cyclohexylamine with appropriate reagents to form the thioxoacetamide moiety, followed by coupling with 3,5-dichloroaniline to create the final structure.

Key synthetic considerations include:

  • Selection of appropriate reaction conditions to ensure high yield and purity

  • Control of stereochemistry to obtain the desired isomer

  • Purification techniques to remove reaction by-products and unreacted starting materials

Analytical Characterization

Analytical techniques for characterizing the compound include spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy. These techniques provide essential information about the compound's structural features, purity, and identity.

The purity of commercially available 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is typically around 98%, as determined by analytical methods . This high purity level is crucial for reliable research results when investigating the compound's biological activities.

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